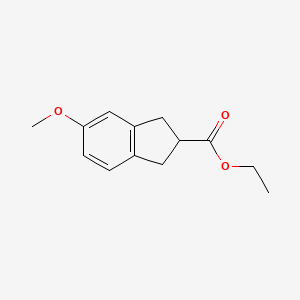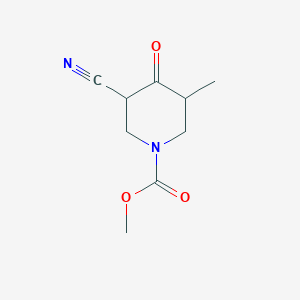
3-(2-Bromoethoxy)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethoxy)thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as materials science, pharmaceuticals, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)thiophene typically involves the bromination of ethoxythiophene. One common method is the bromination of 3-ethoxythiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Bromoethoxy)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Polymerization Reactions: The compound can undergo polymerization to form polythiophenes, which are valuable in organic electronics.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Polymerization: Catalysts like iron(III) chloride in chloroform or dichloromethane.
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Polymerization: Polythiophenes with enhanced electronic properties.
Aplicaciones Científicas De Investigación
3-(2-Bromoethoxy)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 3-(2-Bromoethoxy)thiophene depends on its specific application:
Comparación Con Compuestos Similares
2-Bromo-3-hexylthiophene: Another brominated thiophene derivative used in organic electronics.
2-Bromo-3-methoxythiophene: Similar in structure but with a methoxy group instead of an ethoxy group.
Uniqueness: Its ability to undergo diverse chemical reactions and form functional materials makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H7BrOS |
|---|---|
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
3-(2-bromoethoxy)thiophene |
InChI |
InChI=1S/C6H7BrOS/c7-2-3-8-6-1-4-9-5-6/h1,4-5H,2-3H2 |
Clave InChI |
ALSSUPAAWXPLMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1OCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-N-(3-bromophenyl)pyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8628762.png)


![2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-1-ol](/img/structure/B8628786.png)




![N-Ethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8628819.png)
![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)


![1-[3-(4-Iodophenoxy)propyl]-2-methylpyrrolidine](/img/structure/B8628857.png)

